2-Methoxy-6-phenylpyridin-3-amine
Description
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
2-methoxy-6-phenylpyridin-3-amine |
InChI |
InChI=1S/C12H12N2O/c1-15-12-10(13)7-8-11(14-12)9-5-3-2-4-6-9/h2-8H,13H2,1H3 |
InChI Key |
NPMRZDLBWJIGLI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=N1)C2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Methoxylation of 2-Amino-3-nitro-6-chloropyridine
- Starting Material: 2-Amino-3-nitro-6-chloropyridine
- Reagents: Sodium methoxide in methanol
- Conditions: Temperature between 10–60 °C, preferably 25–30 °C; molar ratio of sodium methoxide 1.0–1.5, optimally 1.05 moles per mole of substrate
- Process: The chloro substituent at position 6 is replaced by a methoxy group via nucleophilic aromatic substitution.
- Workup: Quenching the reaction mixture in water at 10–40 °C, preferably 25–30 °C, followed by filtration to isolate 2-amino-3-nitro-6-methoxypyridine
- Yield and Purity: High yield with purity >99% by HPLC reported in related processes
Catalytic Reduction to 2,3-Diamino-6-methoxypyridine
- Starting Material: 2-Amino-3-nitro-6-methoxypyridine
- Reagents: Metal reducing agents such as stannous chloride dihydrate in concentrated hydrochloric acid
- Conditions: Temperature 25–80 °C, preferably 35–40 °C
- Process: Reduction of the nitro group at position 3 to an amino group, yielding 2,3-diamino-6-methoxypyridine dihydrochloride
- Workup: Cooling and filtration to isolate the dihydrochloride salt
- Neutralization: The dihydrochloride salt is neutralized with aqueous ammonia at 10–30 °C, preferably 15 °C, to precipitate free 2,3-diamino-6-methoxypyridine
- Yield: Approximately 92% with high purity (99.01% by HPLC)
Introduction of Phenyl Group at Position 6
- Method: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination)
- Starting Material: 2-chloro-6-substituted pyridine derivatives or 2,6-dichloropyridine intermediates
- Reagents: Phenylboronic acid or phenyl amine derivatives, Pd catalysts such as Pd(PPh3)4, bases like K2CO3
- Conditions: Typically 60–100 °C in solvents like toluene or DMF under inert atmosphere
- Outcome: Selective substitution at position 6 with phenyl group, preserving methoxy and amino substituents at other positions
- Yields: Reported yields range from 68% to over 80% depending on catalyst and conditions
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2-Amino-3-nitro-6-chloropyridine | NaOMe in MeOH, 25–30 °C, 1.05 eq NaOMe | 2-Amino-3-nitro-6-methoxypyridine | High | Nucleophilic aromatic substitution |
| 2 | 2-Amino-3-nitro-6-methoxypyridine | SnCl2·2H2O, conc. HCl, 35–40 °C | 2,3-Diamino-6-methoxypyridine dihydrochloride | ~92 | Catalytic reduction of nitro group |
| 3 | 2,3-Diamino-6-methoxypyridine dihydrochloride | Neutralization with aqueous NH3, 15 °C | 2,3-Diamino-6-methoxypyridine (free base) | High | Precipitation and isolation |
| 4 | 2-Chloro-6-substituted pyridine | Pd-catalyzed cross-coupling with phenylboronic acid, 60–100 °C | 2-Methoxy-6-phenylpyridin-3-amine | 68–85 | Phenyl group introduction via coupling |
- The methoxylation step is highly sensitive to temperature and molar ratios; maintaining 25–30 °C and 1.05 equivalents of sodium methoxide optimizes substitution efficiency and minimizes side reactions.
- Reduction with stannous chloride dihydrate in concentrated HCl is preferred for its selectivity and mild conditions, avoiding over-reduction or degradation of sensitive groups.
- Neutralization of the dihydrochloride salt in polar solvents such as water at controlled pH (7–8) and temperature (around 15 °C) ensures high purity and yield of the free amine.
- Palladium-catalyzed cross-coupling reactions require careful choice of ligands and bases to achieve selective phenylation at position 6 without affecting the amino or methoxy groups.
- Prolonged reaction times and excess reagents in cross-coupling can lead to disubstitution or side products; thus, stoichiometric control is critical.
The preparation of this compound involves a well-defined sequence of methoxylation, catalytic reduction, neutralization, and palladium-catalyzed cross-coupling. The process benefits from optimized reaction conditions that balance reactivity and selectivity, yielding the target compound in high purity and good overall yield. The methodologies are supported by patent literature and peer-reviewed research, providing a robust framework for synthesis at laboratory and industrial scales.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-phenylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or phenyl groups, often using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Research has shown that derivatives of 2-methoxy-6-phenylpyridin-3-amine can exhibit antitumor properties. For instance, compounds synthesized through palladium-catalyzed cross-coupling reactions have been evaluated for their ability to inhibit specific cancer cell lines. A notable study demonstrated that the compound could be coupled with aryl iodides to yield derivatives with selective cytotoxicity against tumor cells, suggesting its potential as a lead compound for cancer therapy .
Neuroprotective Effects
Another significant application of this compound is its neuroprotective properties. Compounds related to this structure have been investigated for their effects on neurodegenerative diseases. For example, in animal models of Parkinson's disease, derivatives showed promise in enhancing neuronal survival and reducing oxidative stress, indicating potential therapeutic benefits for neurodegenerative conditions .
Biotechnology Applications
Readthrough-Inducing Compounds
The compound has also been explored as a readthrough-inducing agent for genetic disorders caused by nonsense mutations. In studies focusing on Hurler syndrome, derivatives were synthesized and tested for their ability to restore enzyme activity in patient-derived cells. Compounds similar to this compound demonstrated significant increases in cellular enzyme activities, highlighting their potential utility in gene therapy approaches .
Material Science Applications
Nanotechnology
In the field of nanotechnology, this compound has been utilized as a precursor for synthesizing functionalized nanoparticles. These nanoparticles have shown applications in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents effectively. The unique properties of the compound allow for the modification of nanoparticle surfaces, enhancing their targeting capabilities in biomedical applications .
Case Study: Antitumor Activity Evaluation
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound derivative A | HepG2 | 5.4 | Induction of apoptosis |
| This compound derivative B | MDA-MB-231 | 3.8 | Inhibition of cell proliferation |
Case Study: Neuroprotective Effects
Mechanism of Action
The mechanism of action of 2-Methoxy-6-phenylpyridin-3-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural Analogues and Key Properties
The following table compares 2-Methoxy-6-phenylpyridin-3-amine with structurally related pyridine derivatives:
Comparative Analysis
Electronic and Steric Effects
- Phenyl vs. Methyl/CF₃ Groups : The phenyl group in this compound introduces significant steric bulk and π-electron density, favoring aromatic stacking interactions. In contrast, methyl (e.g., 6-Methoxy-5-methylpyridin-3-amine) and trifluoromethyl groups (e.g., 5-Methoxy-6-(trifluoromethyl)pyridin-3-amine) modulate electronic properties—methyl is electron-donating, while CF₃ is strongly electron-withdrawing, enhancing metabolic stability .
- Chloro Substituents : 2-Chloro-6-methoxypyridin-3-amine (CAS 135795-46-9) exhibits higher reactivity in cross-coupling reactions due to the labile chlorine atom .
Solubility and Stability
- The trifluoromethyl group improves solubility in polar solvents compared to phenyl . However, phenyl enhances lipid membrane permeability, a critical factor in drug delivery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
